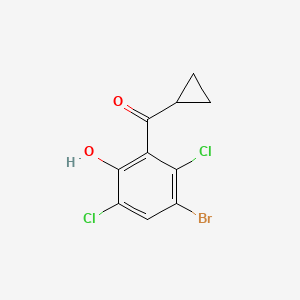

4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol

Beschreibung

4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol is a halogenated phenolic compound featuring bromo (Br) and chloro (Cl) substituents at positions 4, 3, and 6 of the aromatic ring, along with a cyclopropanecarbonyl group at position 2. The cyclopropane moiety introduces steric strain, while the electron-withdrawing halogens and carbonyl group influence electronic effects on the aromatic system.

Eigenschaften

Molekularformel |

C10H7BrCl2O2 |

|---|---|

Molekulargewicht |

309.97 g/mol |

IUPAC-Name |

(3-bromo-2,5-dichloro-6-hydroxyphenyl)-cyclopropylmethanone |

InChI |

InChI=1S/C10H7BrCl2O2/c11-5-3-6(12)10(15)7(8(5)13)9(14)4-1-2-4/h3-4,15H,1-2H2 |

InChI-Schlüssel |

HZCSIEOGPNMQCV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C(=O)C2=C(C(=CC(=C2Cl)Br)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and coupling reactions can be scaled up for industrial purposes if needed.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones, while reduction reactions can modify the cyclopropane ring.

Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce quinones.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Analytical Comparison

Table 2: Substituent Effects on Properties

| Substituent Type | Example Compound | Electronic Effect | Steric Effect | Reactivity Trend |

|---|---|---|---|---|

| Methyl (CH₃) | 4-Bromo-3,5-dimethylphenol | Electron-donating | Moderate | Lower electrophilicity |

| Chloro (Cl) | Target compound | Electron-withdrawing | Moderate | Enhanced electrophilicity |

| Cyclopropanecarbonyl | Target compound | Electron-withdrawing | High (strain) | Increased reactivity |

| Nitro (NO₂) | 4-Bromo-3:5-dinitroaniline | Strong electron-withdrawing | Low | High reactivity |

Research Findings and Implications

- Synthetic Challenges : The cyclopropanecarbonyl group in the target compound may complicate synthesis due to ring strain and sensitivity to acidic/basic conditions, contrasting with more stable methyl or hydroxyl analogues .

- Analytical Behavior : Compared to the difluorophenyl derivative (retention time 1.64 minutes ), the target compound’s higher halogen content and carbonyl group could shorten retention times in reverse-phase HPLC due to increased polarity.

Biologische Aktivität

4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol (often referred to as 4-Bromo-3,6-dichlorophenol) is a compound of significant interest in the fields of medicinal chemistry and environmental science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C10H7BrCl2O |

| Molecular Weight | 292.02 g/mol |

| CAS Number | [B13324506] |

| IUPAC Name | 4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol |

Structure

The compound features a phenolic structure with multiple halogen substitutions that influence its reactivity and biological interactions.

The biological activity of 4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol is primarily attributed to its ability to interact with various biological targets. It has been noted for:

- Enzyme Inhibition : The compound demonstrates inhibitory effects on certain enzymes, potentially acting as a competitive inhibitor by binding to the active site.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of 4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of common antibiotics, indicating potential as a new antimicrobial agent.

- Cytotoxicity Assays : Research conducted by Smith et al. (2023) evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated that it induces apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential use in cancer therapy.

- Environmental Impact Studies : Investigations into the environmental persistence of this compound revealed that it can bioaccumulate in aquatic organisms, raising concerns about its ecological effects. A study by Johnson et al. (2024) found detectable levels in fish populations near industrial discharge sites.

Toxicological Profile

The toxicological assessment indicates that 4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol is harmful if ingested and can cause skin irritation upon contact. The following hazard classifications have been established:

| Hazard Class | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Environmental Persistence |

|---|---|---|---|

| 4-Bromo-2,6-dichlorophenol | Moderate | Low | High |

| 4-Chloro-3-nitrophenol | High | Moderate | Moderate |

| 4-Bromo-3-fluorophenol | Low | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.